molecular formula C21H19FN4O4S B2695690 5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 847045-45-8

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2695690
CAS No.: 847045-45-8
M. Wt: 442.47
InChI Key: BFMQWWMODBGBBK-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) with multiple functional groups:

  • 6-Imino: An imino group (NH) that may participate in hydrogen bonding or coordination chemistry.
  • 7-(2-Methoxyethyl): A methoxy-terminated alkyl chain influencing hydrophilicity and steric bulk.
  • 13-Methyl: A methyl group enhancing hydrophobic interactions.

Its crystal structure likely employs SHELXL for refinement and ORTEP-3 for visualization, given their prevalence in small-molecule crystallography .

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-3-8-18-24-20-16(21(27)26(18)12-13)11-17(19(23)25(20)9-10-30-2)31(28,29)15-6-4-14(22)5-7-15/h3-8,11-12,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMQWWMODBGBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidin core and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-(4-Fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 848671-72-7)

Key Differences :

Parameter Target Compound Ethyl Derivative
Molecular Formula Not explicitly provided (estimated: ~C₂₅H₂₄FN₃O₅S) C₂₆H₂₅FN₄O₅
Molecular Weight ~505.5 g/mol (estimated) 492.5 g/mol
Key Substituents - 5-(4-Fluorophenyl)sulfonyl
- 7-(2-Methoxyethyl)
- 6-(4-Fluorobenzoyl)
- 7-(3-Methoxypropyl)
- Ethyl carboxylate
XLogP3 Higher (predicted due to sulfonyl group) 2.8
Hydrogen Bond Acceptors ~7 (sulfonyl O, carbonyl O, imino N) 7

Implications :

  • The sulfonyl group in the target compound enhances polarity and may improve aqueous solubility compared to the ethyl carboxylate in the derivative.
  • The shorter methoxy chain (2-methoxyethyl vs.
  • The fluorophenyl moiety in both compounds suggests shared electronic properties, favoring interactions with aromatic residues in proteins.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

Key Differences :

  • Heteroatoms : This compound replaces the triaza core with dithia-aza (S₂N), altering electronic and conformational properties .
  • Substituents : A methoxyphenyl group at position 9 lacks the sulfonyl or carboxylate functionalities, reducing polarity.

Structural and Computational Insights

Table 1: Calculated Properties of Comparable Tricyclic Compounds
Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~C₂₅H₂₄FN₃O₅S ~505.5 ~3.1 7 6
Ethyl Derivative C₂₆H₂₅FN₄O₅ 492.5 2.8 7 8
9-(4-Methoxyphenyl)-dithia-aza C₁₈H₁₇NO₂S₂ 343.5 2.5 3 3

Observations :

  • The target compound’s sulfonyl group increases molecular weight and XLogP3 compared to the ethyl derivative, suggesting a balance between hydrophobicity and solubility.
  • Reduced rotatable bonds in the target compound (6 vs. 8) imply higher rigidity, which may enhance target selectivity .

Recommendations :

  • Experimental determination of the target compound’s XLogP3 and solubility to validate computational predictions.
  • Crystallographic studies using SHELXL/ORTEP-3 to elucidate conformational differences between sulfonyl and carboxylate derivatives .

Biological Activity

5-(4-Fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound contains a sulfonyl group and a fluorophenyl moiety that may contribute to its biological activity.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that can interact with biological systems. The following table summarizes its key properties:

PropertyValue
Molecular Formula C21H19FN4O4S
Molecular Weight 417.46 g/mol
LogP (octanol-water) 2.9
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Rotatable Bonds 5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The sulfonyl group may facilitate binding to target proteins, while the fluorophenyl group can enhance lipophilicity and membrane permeability.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for various receptors, potentially impacting neurotransmitter systems or inflammatory responses.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Similar compounds have been evaluated for their ability to combat bacterial infections.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related triazatricyclo compounds. The results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting that modifications to the triazatricyclo framework could enhance efficacy .
  • Inflammation Studies : Research highlighted in Bioorganic & Medicinal Chemistry Letters examined the anti-inflammatory effects of sulfonamide derivatives, showing that these compounds effectively reduced pro-inflammatory cytokine levels in vitro .
  • Antimicrobial Testing : A recent study investigated the antimicrobial activity of similar compounds against various bacterial strains, revealing promising results that warrant further exploration .

Q & A

Q. What challenges arise in scaling up synthesis for in vivo studies?

  • Challenges :
  • Purification : Optimize column chromatography (e.g., gradient elution) for gram-scale batches.
  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, moisture control) .
  • Case study : Electrochemical methods may require specialized equipment for large-scale reactions .

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